molecular formula C14H16N6O B2418273 3-(3-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}azetidin-1-yl)pyrazine-2-carbonitrile CAS No. 2380098-26-8

3-(3-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}azetidin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B2418273
CAS No.: 2380098-26-8
M. Wt: 284.323
InChI Key: MWZQXRWRFCWZEP-UHFFFAOYSA-N
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Description

3-(3-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}azetidin-1-yl)pyrazine-2-carbonitrile is a complex organic compound featuring a pyrazine ring substituted with a carbonitrile group and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}azetidin-1-yl)pyrazine-2-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and azetidine intermediates, followed by their coupling with the pyrazine ring. Common reagents used in these reactions include various amines, nitriles, and halogenated compounds under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(3-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}azetidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to amines or other derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine-substituted pyrazines.

Scientific Research Applications

3-(3-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}azetidin-1-yl)pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}azetidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-[3-[Methyl-[(3-methyl-1,2-oxazol-5-yl)methyl]amino]azetidin-1-yl]methanol: Similar structure but with a hydroxyl group instead of a nitrile.

    3-[3-[Methyl-[(3-methyl-1,2-oxazol-5-yl)methyl]amino]azetidin-1-yl]benzenesulfonamide: Contains a benzenesulfonamide group instead of a pyrazine ring.

Uniqueness

The uniqueness of 3-(3-{Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amino}azetidin-1-yl)pyrazine-2-carbonitrile lies in its combination of functional groups and ring systems, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[3-[methyl-[(3-methyl-1,2-oxazol-5-yl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-10-5-12(21-18-10)9-19(2)11-7-20(8-11)14-13(6-15)16-3-4-17-14/h3-5,11H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZQXRWRFCWZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN(C)C2CN(C2)C3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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